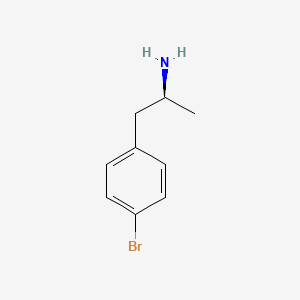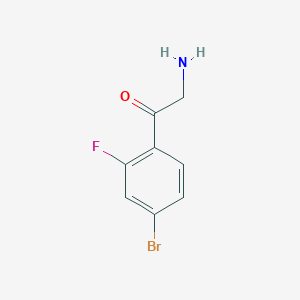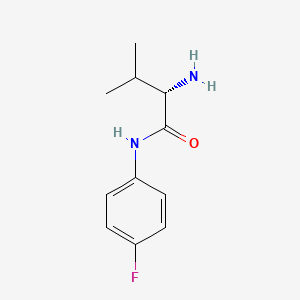![molecular formula C14H15NO2 B3291185 [2-(2-Methoxyphenoxy)phenyl]methanamine CAS No. 870121-39-4](/img/structure/B3291185.png)
[2-(2-Methoxyphenoxy)phenyl]methanamine
Descripción general
Descripción
[2-(2-Methoxyphenoxy)phenyl]methanamine, commonly known as Venlafaxine, is a potent antidepressant drug that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine is widely used in the treatment of major depressive disorder, generalized anxiety disorder, and social anxiety disorder. It is a structurally unique compound that has a complex mechanism of action.
Mecanismo De Acción
The exact mechanism of action of Venlafaxine is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, which are associated with improved mood and decreased anxiety. Venlafaxine also has weak affinity for dopamine reuptake inhibition.
Biochemical and Physiological Effects:
Venlafaxine has several biochemical and physiological effects. It increases the levels of serotonin and norepinephrine in the brain, which are associated with improved mood and decreased anxiety. Venlafaxine also has weak affinity for dopamine reuptake inhibition. It has been shown to decrease the levels of the stress hormone cortisol in patients with major depressive disorder. Venlafaxine has also been shown to have a positive effect on sleep architecture in patients with depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Venlafaxine has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied for its antidepressant and anxiolytic effects. This makes it a useful tool for investigating the neurobiology of depression and anxiety. However, one limitation is that it has a complex mechanism of action, which makes it difficult to isolate the specific effects of the drug on the brain. Another limitation is that it has several side effects, including nausea, dizziness, and insomnia, which can confound experimental results.
Direcciones Futuras
There are several future directions for research on Venlafaxine. One direction is to investigate its potential use in the treatment of neuropathic pain, hot flashes associated with menopause, and post-traumatic stress disorder. Another direction is to investigate its effects on other neurotransmitter systems, such as the glutamate system, which has been implicated in the pathophysiology of depression. Additionally, future research could investigate the use of Venlafaxine in combination with other drugs for the treatment of depression and anxiety. Finally, there is a need for more research on the long-term effects of Venlafaxine on brain function and structure.
Aplicaciones Científicas De Investigación
Venlafaxine has been extensively studied for its antidepressant and anxiolytic effects. It has also been investigated for its potential use in the treatment of neuropathic pain, hot flashes associated with menopause, and post-traumatic stress disorder. Venlafaxine has been shown to be effective in treating depression and anxiety by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, which are associated with improved mood and decreased anxiety.
Propiedades
IUPAC Name |
[2-(2-methoxyphenoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-8-4-5-9-14(13)17-12-7-3-2-6-11(12)10-15/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGYZVSQZSOVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B3291105.png)



![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B3291126.png)
![4-Amino-1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B3291136.png)

![[2-(3-Fluorophenoxy)phenyl]methanamine](/img/structure/B3291157.png)


![8-Boc-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3291181.png)


![2-(Benzyloxy)-5-chlorobenzo[d]oxazole](/img/structure/B3291203.png)